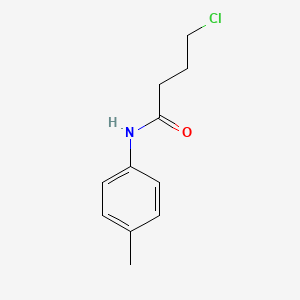

4-chloro-N-(4-methylphenyl)butanamide

Description

4-Chloro-N-(4-methylphenyl)butanamide (CAS: 73863-44-2; molecular formula: C₁₁H₁₄ClNO; molecular weight: 211.69 g/mol) is a chloro-substituted butanamide derivative featuring a 4-methylphenyl group as the aromatic substituent. This compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 4-chlorobutanoyl chloride with substituted anilines in the presence of a base such as triethylamine . Key physical properties include a melting point of 201°C (with decomposition) and characteristic spectral

- IR (nujol): Peaks at 3414 cm⁻¹ (N–H stretch), 1771 cm⁻¹ (C=O stretch), and 1596 cm⁻¹ (aromatic C=C) .

- ¹H NMR (CDCl₃): δ 7.55 (amide NH), 7.40–7.12 (aromatic protons), 3.65 (CH₂Cl), and 2.33 (CH₃ on phenyl) .

- ¹³C NMR: δ 170.16 (C=O), 136.76–117.03 (aromatic carbons), and 44.40 (CH₂Cl) .

The compound’s structural simplicity and modular synthesis make it a versatile intermediate in medicinal chemistry, particularly for derivatives targeting receptors such as FFAR1/FFAR4 .

Properties

IUPAC Name |

4-chloro-N-(4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9-4-6-10(7-5-9)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNCGNIEFDWBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobutyryl chloride+4-methylaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane).

Reduction: Lithium aluminum hydride, solvent (e.g., tetrahydrofuran).

Oxidation: Potassium permanganate, solvent (e.g., water).

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: 4-chloro-N-(4-methylphenyl)butylamine.

Oxidation: 4-chloro-N-(4-carboxyphenyl)butanamide.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)butanamide has several applications in scientific research:

Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)butanamide depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific drug or application it is used in.

Comparison with Similar Compounds

4-Chloro-N-(4-methoxyphenyl)butanamide (6e)

- Molecular formula: C₁₁H₁₄ClNO₂.

- Key differences : Replacement of the methyl group with a methoxy (–OCH₃) increases polarity and hydrogen-bonding capacity.

- Physical properties : Higher melting point (208°C vs. 201°C) due to enhanced intermolecular interactions .

- Biological relevance : Methoxy groups often improve metabolic stability and receptor binding in drug design.

4-Chloro-N-(3-methylphenyl)butanamide

- Molecular formula: C₁₁H₁₄ClNO (isomeric to the target compound).

Chain Length Modifications

5-Chloro-N-(4-methylphenyl)pentanamide (7)

- Molecular formula: C₁₂H₁₆ClNO.

- Key differences : Extended aliphatic chain (five carbons vs. four) increases lipophilicity (logP ~2.8 vs. ~2.2), impacting membrane permeability .

- Synthesis: Requires pentanoyl chloride intermediates, which may reduce reaction yields due to increased steric bulk .

Heterocyclic and Complex Derivatives

4-Chloro-N-(1,3-thiazol-2-yl)butanamide

4-(4-Chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide

- Molecular formula : C₁₇H₁₆Cl₂N₂O₄.

Comparative Data Table

Biological Activity

4-Chloro-N-(4-methylphenyl)butanamide, with the chemical formula C12H16ClN and a molecular weight of approximately 229.72 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, including a chloro group and a butanamide moiety. This article reviews its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Chloro Group : Enhances lipophilicity and may influence biological interactions.

- Butanamide Backbone : Provides stability and potential for enzyme interactions.

- 4-Methylphenyl Group : Contributes to binding affinity with biological targets.

Key Findings:

- Enzyme Inhibition : Interaction studies suggest that this compound may modulate the activity of specific enzymes by binding to their active sites, influencing various metabolic pathways. The precise mechanisms remain to be elucidated.

- Binding Affinity : Preliminary data indicate that the compound shows varying degrees of binding affinity to biological targets, which could lead to selective toxicity in certain cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-2-methylphenoxyacetic acid | Contains a chloro group and a methyl substituent | Lacks the amide functionality |

| N-(4-acetylphenyl)-4-(4-chlorophenoxy)butanamide | Features acetyl instead of methyl | Different functional group affecting reactivity |

| 5-chloro-N-(4-methylphenyl)-pentanamide | Similar amide structure but longer carbon chain | Distinct carbon chain length influences properties |

This comparison highlights the distinct combination of functional groups in this compound, which may contribute to its unique biological activity compared to analogs.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Cancer Research : In high-throughput screening against non-small-cell lung cancer (NSCLC) lines, compounds similar to this compound exhibited selective toxicity, suggesting that modifications in this class could yield effective anticancer agents .

- Toxicological Assessments : Studies on structurally related compounds have shown varying degrees of biological activity across multiple assays including mutagenicity and cytotoxicity tests. These findings imply that further investigation into the safety and efficacy of this compound is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.